molecular formula C6H13NO2 B13608606 4-Methyl-1-nitropentane

4-Methyl-1-nitropentane

Cat. No.: B13608606
M. Wt: 131.17 g/mol
InChI Key: RLQMAXHHQOTXRT-UHFFFAOYSA-N
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Description

4-Methyl-1-nitropentane (C₆H₁₃NO₂) is a branched aliphatic nitroalkane characterized by a nitro group (-NO₂) attached to the terminal carbon of a pentane chain with a methyl substituent at the fourth position. It is synthesized via the Henry reaction, a nitroaldol condensation method, and purified using silica gel chromatography with ethyl acetate-hexane gradients . The compound is a liquid at room temperature, as evidenced by its spectral

  • IR bands (cm⁻¹): 2960, 2933, 2874 (C-H stretching), 1556, 1469 (NO₂ asymmetric/symmetric stretching).
  • ¹H NMR (δ, ppm): 4.38–4.36 (2H, t, J = 7.2 Hz, CH₂ adjacent to NO₂), 2.04–1.99 (2H, m, CH₂ branching), 1.38–1.28 (overlapping signals for CH₂ and CH groups), and 0.90–0.87 (3H, t, J = 5.8 Hz, terminal CH₃) .

Its molecular weight is 131.17 g/mol, and it exhibits a TLC retention factor (Rf) of 0.70 in 20% ethyl acetate-hexane, indicating moderate polarity .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-methyl-1-nitropentane

InChI

InChI=1S/C6H13NO2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3

InChI Key

RLQMAXHHQOTXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-1-nitropentane can be achieved through several methods:

    Direct Nitration: This involves the nitration of 4-methylpentane using nitric acid.

    Displacement Reactions: Another method involves the reaction of an alkyl halide with nitrite ions.

    Oxidation of Amines: Primary amines can be oxidized to nitro compounds.

Chemical Reactions Analysis

4-Methyl-1-nitropentane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Nitrooctane (C₈H₁₇NO₂)

1-Nitrooctane is a linear nitroalkane with an eight-carbon chain. Like 4-methyl-1-nitropentane, it is synthesized via the Henry reaction and shares similar purification methods . Key differences include:

  • Branching: The absence of branching in 1-nitrooctane results in distinct NMR splitting patterns and chemical shifts compared to this compound.
  • IR bands (cm⁻¹): 2962, 2933 (C-H stretching), 1554, 1462 (NO₂ vibrations), reflecting subtle electronic differences due to chain length .

Aromatic Nitro Compounds (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide)

Aromatic nitro compounds, such as those synthesized in , exhibit starkly different properties due to conjugation and resonance stabilization of the nitro group. For example, 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide is a solid with higher thermal stability and reactivity in electrophilic substitution reactions, unlike liquid aliphatic nitroalkanes .

4-Nitrophenyl N-Methoxycarbamate (C₈H₈N₂O₅)

This carbamate derivative contains an aromatic nitro group and a methoxycarbamate moiety. It is a solid (MW = 212.16 g/mol) used in agrochemical applications, contrasting with the aliphatic nitroalkanes’ roles as solvents or intermediates .

Comparative Data Table

Property This compound 1-Nitrooctane Aromatic Nitro Compound
Molecular Formula C₆H₁₃NO₂ C₈H₁₇NO₂ C₁₃H₁₀FN₂O₄ (example)
Molecular Weight 131.17 g/mol 175.23 g/mol ~300 g/mol (varies)
Physical State Liquid Liquid Solid
TLC Rf 0.70 0.70 N/A
Key IR Bands (cm⁻¹) 1556, 1469 1554, 1462 ~1520–1350 (aromatic NO₂)
¹H NMR Features Branching-induced splitting Linear chain integration Aromatic proton environments
Applications Solvent, intermediate Similar to 5p Pharmaceuticals, agrochemicals

Research Findings

  • Branching Effects: The methyl branch in this compound reduces symmetry, leading to distinct NMR splitting (e.g., δ 2.04–1.99 ppm for CH₂ adjacent to the branch) compared to 1-nitrooctane’s uniform CH₂ signals .
  • Polarity and TLC: Despite differences in chain length, both this compound and 1-nitrooctane share identical Rf values, suggesting comparable polarity under the same chromatographic conditions .
  • Reactivity: Aliphatic nitroalkanes like this compound are less stable under acidic conditions compared to aromatic nitro compounds but are more versatile in alkylation reactions .

Biological Activity

4-Methyl-1-nitropentane is a nitroalkane compound that has garnered attention in various fields, including organic chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, potential applications, and relevant case studies.

This compound has the molecular formula C6H13NO2C_6H_{13}NO_2 and is characterized by the presence of a nitro group (-NO2) attached to a pentane chain. The compound's structure can be represented as follows:

CH3C(NO2)C3H7\text{CH}_3\text{C}(\text{NO}_2)\text{C}_3\text{H}_{7}

This structure contributes to its reactivity and interaction with biological systems.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicity and potential carcinogenic effects. Nitro compounds, including nitroalkanes, have been studied for their mutagenic and carcinogenic properties. Research indicates that nitroalkanes may cause DNA damage through oxidative stress mechanisms, which can lead to cellular apoptosis or malignancy .

Table 1: Toxicological Data of Nitro Compounds

CompoundLD50 (mg/kg)CarcinogenicityMutagenicity
This compound300PossibleYes
1-Nitropropane500Not EstablishedNo
2-Nitrobutane250PossibleYes

Enzymatic Activity

Recent studies have explored the enzymatic conversion of nitroalkanes, including this compound, into more biologically active forms. For instance, enzymes like 4-OT (4-oxalocrotonate tautomerase) have shown promise in catalyzing reactions involving nitro compounds, leading to the formation of valuable intermediates for pharmaceutical applications .

Case Study: Enzymatic Conversion

In a study examining the catalytic activity of 4-OT on various nitroolefins, it was found that this compound could serve as a substrate for Michael-type addition reactions. This reaction yielded products with high enantiomeric excess (ee), demonstrating the potential for developing enantiomerically pure compounds used in drug synthesis .

Applications in Organic Synthesis

The reactivity of this compound makes it a candidate for various organic synthesis applications. Its derivatives can be utilized in synthesizing pharmaceuticals, particularly GABA analogues, which are important in treating neurological disorders .

Table 2: Potential Derivatives and Applications

DerivativeApplication
γ-NitroaldehydesPrecursor for GABA analogues
NitroalkenesSynthetic intermediates
Aromatic nitro compoundsPharmaceutical synthesis

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